Naphtho(8,1,2-abc)coronene

Übersicht

Beschreibung

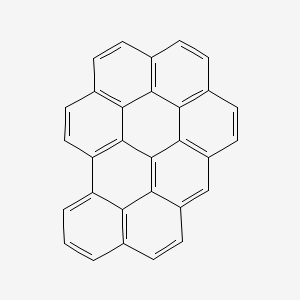

Naphtho(8,1,2-abc)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C30H14 It is a large, complex molecule consisting of multiple fused aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphtho(8,1,2-abc)coronene can be synthesized through various methods, including the cyclodehydrogenation of suitable precursors. One common approach involves the use of non-aqueous reversed-phase liquid chromatography coupled with a UV multichannel detector to identify and isolate the compound from complex mixtures . The synthesis typically involves high-temperature conditions and the use of catalysts to facilitate the formation of the fused aromatic rings.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry and process optimization may lead to more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho(8,1,2-abc)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., bromine). Reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane and methanol .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Material Science

Naphtho(8,1,2-abc)coronene is known for its excellent electronic properties, making it a candidate for various material applications:

- Organic Electronics : Its high charge mobility and stability under ambient conditions make this compound suitable for organic field-effect transistors (OFETs). Studies have demonstrated that this compound can function effectively as a semiconductor in OFET devices, exhibiting high on/off current ratios and low threshold voltages .

- Photovoltaic Devices : The compound's ability to absorb light in the ultraviolet-visible spectrum allows it to be used in organic photovoltaic cells. Its optical properties have been studied extensively, revealing potential for enhancing light absorption and improving energy conversion efficiency .

- Thin Film Transistors : this compound has been incorporated into thin film transistors (TFTs), where it has shown promising results in terms of charge transport characteristics and device stability .

Photonics

The optical properties of this compound are significant for various photonic applications:

- Fluorescent Materials : Due to its strong fluorescence emission properties, this compound is being explored for use in fluorescent materials. It can serve as a dye in biological imaging and sensing applications due to its high quantum yield .

- Light Emitting Diodes (LEDs) : The compound has potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently makes it a candidate for use in display technologies and solid-state lighting .

Environmental Studies

This compound is also relevant in environmental research:

- Pollution Monitoring : As a component of soot and other particulate matter from combustion processes, this compound can serve as a marker for polycyclic aromatic hydrocarbons in environmental samples. Its presence is often analyzed to assess air quality and the impact of combustion emissions on human health .

- Toxicological Studies : Given that many PAHs are known to be carcinogenic, the study of this compound contributes to understanding the health risks associated with exposure to PAHs. Research has indicated that compounds like this compound may exhibit mutagenic properties and thus warrant further investigation in toxicology .

Wirkmechanismus

The mechanism of action of naphtho(8,1,2-abc)coronene involves its interaction with various molecular targets and pathways. Due to its large, planar structure, it can intercalate between DNA base pairs, potentially affecting gene expression and cellular processes. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphtho(8,1,2-abc)coronene is similar to other large polycyclic aromatic hydrocarbons, such as benzo[ghi]perylene, dibenzo[a,cd]pyrene, and coronene. These compounds share structural similarities, including multiple fused aromatic rings and similar molecular weights.

Uniqueness

What sets this compound apart from its counterparts is its specific arrangement of aromatic rings, which imparts unique electronic and structural properties

Biologische Aktivität

Naphtho(8,1,2-abc)coronene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure consisting of multiple fused aromatic rings. Its molecular formula is C30H14, and it has garnered attention for its potential biological activities and interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to intercalate between DNA base pairs due to its planar structure. This intercalation can influence gene expression and disrupt normal cellular processes. Additionally, the compound can engage in π-π interactions with other aromatic molecules, which may modulate various biochemical pathways.

Toxicological Studies

Research indicates that this compound exhibits mutagenic properties. For instance, studies have shown that exposure to certain PAHs can lead to DNA damage and subsequent carcinogenic effects. The compound's structure allows it to form reactive metabolites that interact with DNA, potentially leading to mutations .

Comparative Toxicity

When compared to other PAHs, this compound displays varying levels of toxicity. The following table summarizes the comparative toxicity of selected PAHs:

| Compound | Molecular Weight (g/mol) | Mutagenicity | Carcinogenicity |

|---|---|---|---|

| This compound | 374.4 | Yes | Yes |

| Benzo[a]pyrene | 252.3 | Yes | Yes |

| Dibenzo[a,c]pyrene | 302.4 | Yes | Yes |

| Coronene | 300.3 | No | No |

This table illustrates that this compound is considered mutagenic and carcinogenic, similar to other well-known PAHs.

Environmental Impact

A study conducted on the environmental presence of PAHs indicated that this compound is frequently found in soot from wood combustion. The research highlighted a correlation between high levels of PAHs in the environment and increased rates of esophageal cancer in specific regions .

Laboratory Studies

Laboratory studies have demonstrated that this compound can induce oxidative stress in cellular models. This oxidative stress is linked to inflammatory responses and cellular damage. For instance:

- In vitro studies using human lung cells showed increased levels of reactive oxygen species (ROS) when exposed to this compound.

- The compound was also found to alter gene expression profiles associated with cell cycle regulation and apoptosis .

Pharmacological Research

In pharmacological contexts, this compound has been explored for its potential as a drug delivery system due to its ability to form stable complexes with various pharmaceutical agents. Its unique structural properties may enhance the bioavailability of certain drugs by facilitating their transport across biological membranes .

Eigenschaften

IUPAC Name |

nonacyclo[16.12.0.02,15.03,12.04,9.05,30.06,27.020,29.023,28]triaconta-1(18),2(15),3(12),4(9),5,7,10,13,16,19,21,23(28),24,26,29-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H14/c1-2-15-8-10-19-14-20-11-9-17-5-4-16-6-7-18-12-13-22-21(3-1)23(15)27(19)30-28(20)25(17)24(16)26(18)29(22)30/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMLYQXCBXWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C3C(=C9)C=C2)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216170 | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-38-9 | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.